REACTION_CXSMILES
|
[O:1]=[C:2]([C:6]1[CH:11]=[C:10]([F:12])[CH:9]=[C:8]([F:13])[CH:7]=1)[C:3]([OH:5])=[O:4].[CH3:14][Mg]Cl>C(OCC)C>[F:13][C:8]1[CH:7]=[C:6]([C:2]([OH:1])([CH3:14])[C:3]([OH:5])=[O:4])[CH:11]=[C:10]([F:12])[CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)O)C1=CC(=CC(=C1)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compound was prepared
|
Type
|
CUSTOM
|
Details
|
did not exceed 5.5° C
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
WAIT
|
Details
|
After approximately 30 minutes
|
Duration
|
30 min
|
Type
|
DISSOLUTION
|
Details
|
the clumps of solid dissolved
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted thrice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organics were washed with 5% NaHSO3, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellowish solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from dichloromethane
|
Type
|
CUSTOM
|
Details
|
giving a white crystalline solid
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=C(C1)F)C(C(=O)O)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |